molecular formula C5H11O7P B1213752 2-deoxy-5-O-phosphono-D-erythro-pentose CAS No. 7685-50-9

2-deoxy-5-O-phosphono-D-erythro-pentose

Cat. No.: B1213752
CAS No.: 7685-50-9
M. Wt: 214.11 g/mol
InChI Key: ALQNUOMIEBHXQG-CRCLSJGQSA-N
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Description

2-deoxy-5-O-phosphono-D-erythro-pentose is a phosphorylated sugar molecule, specifically a derivative of 2-deoxy-D-ribose. It is an important intermediate in various biochemical pathways and has significant implications in both scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-5-O-phosphono-D-erythro-pentose typically involves the phosphorylation of 2-deoxy-D-ribose. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve enzymatic processes due to their specificity and efficiency. Enzymes such as kinases can be used to catalyze the phosphorylation of 2-deoxy-D-ribose, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-deoxy-5-O-phosphono-D-erythro-pentose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, deoxy sugars, and substituted sugar molecules .

Scientific Research Applications

2-deoxy-5-O-phosphono-D-erythro-pentose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-deoxy-5-O-phosphono-D-erythro-pentose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It can be phosphorylated or dephosphorylated, influencing the activity of metabolic enzymes and pathways. Its molecular targets include kinases and phosphatases, which regulate its phosphorylation state and subsequent biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-deoxy-D-ribose: A closely related compound that lacks the phosphate group.

    D-ribose 5-phosphate: Another phosphorylated sugar with a similar structure but with an additional hydroxyl group.

    2-deoxy-D-arabinose: A deoxy sugar with a different stereochemistry

Uniqueness

2-deoxy-5-O-phosphono-D-erythro-pentose is unique due to its specific phosphorylation at the 5-position, which imparts distinct biochemical properties and reactivity. This makes it particularly valuable in the synthesis of nucleotides and in studies of metabolic pathways .

Properties

IUPAC Name

[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQNUOMIEBHXQG-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@@H]([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227659
Record name 2-Deoxyribose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7685-50-9
Record name 2-Deoxyribose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxyribose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) from glucometasaccharinic acid 6-phosphate?

A1: While attempting to synthesize 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) via Ruff degradation of glucometasaccharinic acid 6-phosphate, researchers unexpectedly discovered that the resulting product was not solely the desired 5-phosphate. Instead, it was a mixture primarily consisting of 2-deoxy-D-erythro-pentose 4-phosphate and 2-deoxy-D-erythro-pentose 5-phosphate in a 4:1 ratio []. This finding highlights the potential for unexpected phosphate group migration during this specific synthesis pathway.

Q2: How does 2-deoxy-D-erythro-pentose 4-phosphate differ from its 5-phosphate counterpart in the Dische's diphenylamine test?

A2: Interestingly, 2-deoxy-D-erythro-pentose 4-phosphate exhibits different colorimetric behavior compared to the 5-phosphate isomer in Dische's diphenylamine test []. Under standard test conditions, the 4-phosphate derivative generates only 60% of the color intensity produced by the free deoxy-pentose, while the 5-phosphate derivative demonstrates comparable color development to the free sugar. This distinction could be valuable for differentiating between these two phosphate esters.

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